molecular formula C6H3ClF2N2O2 B1313225 3-Chloro-2,4-difluoro-6-nitroaniline CAS No. 50408-94-1

3-Chloro-2,4-difluoro-6-nitroaniline

Cat. No. B1313225
M. Wt: 208.55 g/mol
InChI Key: LXZZOYWXUAYAKR-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

A solution of 6.35 g (20.8 mmol) of 3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene in 60 mL of 7% K2CO3 methanol/water (3:2) was stirred at 25° C. for 4 h. The solution was evaporated to remove the methanol. Solid was observed in the residue and it was filtered and washed by water, and dried to leave 301 mg of crystalline yellow solid, mp 96°-97° C. 1H NMR (CDCl3), 6.07 (mb, 2), 7.815 (dd, 1, J=1.92, 9.13). More solid was observed after the mother aqueous solution was allowed to stand at room temperature overnight. It was filtered and washed by water, and dried to leave yellow solid (1.01 g). More solid was crystallized from the mother solution. It was collected three more times to leave 2.48 g of a yellow solid. 1H NMR is identical with above, total yield 3.80 g (87%).
Name
3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene
Quantity
6.35 g
Type
reactant
Reaction Step One
Name
K2CO3 methanol water
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:19])=[C:4]([NH:12]C(=O)C(F)(F)F)[C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8]>C([O-])([O-])=O.[K+].[K+].CO.O>[Cl:1][C:2]1[C:3]([F:19])=[C:4]([C:5]([N+:9]([O-:11])=[O:10])=[CH:6][C:7]=1[F:8])[NH2:12] |f:1.2.3.4.5|

Inputs

Step One
Name
3-chloro-2,4-difluoro-6-nitro(trifluoroacetamido)benzene
Quantity
6.35 g
Type
reactant
Smiles
ClC=1C(=C(C(=CC1F)[N+](=O)[O-])NC(C(F)(F)F)=O)F
Name
K2CO3 methanol water
Quantity
60 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+].CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed by water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N)C(=CC1F)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 301 mg
YIELD: CALCULATEDPERCENTYIELD 6.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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